2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid
Description
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid is a pyridazine derivative featuring a pyridazinone core substituted with an azetidine ring at the 6-position and an acetic acid moiety linked via an ether oxygen at the 2-position. The azetidine substituent (a four-membered nitrogen-containing ring) may enhance metabolic stability and binding affinity compared to larger cyclic amines, while the acetic acid group contributes to solubility and interaction with biological targets via hydrogen bonding .
Properties
IUPAC Name |
2-[6-(azetidin-1-yl)pyridazin-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-9(14)6-15-8-3-2-7(10-11-8)12-4-1-5-12/h2-3H,1,4-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCPPALNBIXZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NN=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be used as a rigid linker in the development of protacs (proteolysis targeting chimeras), which are designed to degrade specific proteins within cells.
Mode of Action
As a rigid linker in PROTAC development, 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid plays a crucial role in the formation of ternary complexes. The rigidity of the linker can impact the 3D orientation of the degrader, which in turn influences the interaction with its targets.
Biochemical Pathways
As a component of protacs, it contributes to the targeted protein degradation process, which can influence various biochemical pathways depending on the specific protein being targeted.
Pharmacokinetics
As a part of PROTACs, its pharmacokinetic properties would contribute to the overall bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation. The compound’s interaction with enzymes involved in protein degradation pathways highlights its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to changes in the levels of specific proteins within cells, thereby affecting cellular processes such as apoptosis, cell cycle progression, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases, which tag the proteins for degradation by the proteasome. This mechanism of action involves enzyme inhibition or activation and changes in gene expression, ultimately leading to the degradation of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively modulate protein levels without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential organ damage. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in protein degradation pathways is particularly noteworthy, as it influences metabolic flux and metabolite levels within cells. Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions determine the compound’s bioavailability and effectiveness in modulating cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications. This localization is critical for its role in targeted protein degradation and other biochemical processes.
Biological Activity
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with an azetidine moiety and an acetic acid group. Its structural formula can be represented as:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown promising activity against various bacterial strains, suggesting that this compound may also possess similar properties.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| 2-(6-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid | Escherichia coli | TBD |
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in several cancer types, including breast and lung cancers.
Case Study: A study involving MDA-MB-231 (triple-negative breast cancer) cells showed an IC50 value of approximately 0.126 µM, indicating significant antitumor activity while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | 20-fold over MCF10A |
| A549 (lung cancer) | TBD | TBD |
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary data suggest that it may inhibit specific enzyme pathways crucial for cell survival and proliferation, particularly in cancer cells.
Enzyme Inhibition
Research indicates that similar compounds affect the activity of matrix metalloproteinases (MMPs), which are involved in tumor metastasis. The inhibition of MMPs could lead to reduced invasiveness of cancer cells.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. While detailed data specific to this compound is limited, related compounds have shown favorable profiles with sufficient oral bioavailability and low toxicity in animal models.
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~31.8% |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
| Toxicity (mg/kg in mice) | No acute toxicity up to 2000 mg/kg |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluroxypyr (Synonyms: [(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid)
- Structure: Shares the pyridinyl-oxy-acetic acid backbone but differs in substituents: 4-amino, 3,5-dichloro, and 6-fluoro groups on the pyridine ring. Formula: C₇H₅Cl₂FN₂O₃ .
- Applications : Primarily used as a herbicide targeting broadleaf weeds, acting as an auxin mimic .
- The pyridine ring in Fluroxypyr is aromatic and planar, whereas the pyridazinone core in the target compound introduces a ketone group, altering electronic properties .
2-[6-Oxo-3-(2-thienyl)pyridazin-1-yl]acetic Acid
- Structure: Contains a pyridazinone core with a thienyl substituent at the 3-position and acetic acid at the 1-position.
- The absence of a nitrogen-rich substituent (e.g., azetidine) may limit interactions with enzymes or receptors requiring polar interactions .
2-(Pyridin-3-yl)acetic Acid
- Structure : Features a pyridine ring directly linked to an acetic acid group.
- Key Differences: The pyridine ring lacks the pyridazinone’s ketone group, reducing hydrogen-bonding capacity. Absence of a cyclic amine substituent (e.g., azetidine) limits structural complexity and target specificity .
Comparative Data Table
Research Findings and Mechanistic Insights
- Pharmacological Potential: The azetidine group in this compound may enhance metabolic stability compared to larger amines (e.g., piperidine) due to reduced steric hindrance and improved enzyme-binding kinetics .
- Agrochemical vs. Pharmaceutical Profiles: Fluroxypyr’s herbicidal activity relies on halogen substituents disrupting plant auxin pathways, whereas the target compound’s azetidine and pyridazinone groups are optimized for mammalian target interactions .
Solubility and Bioavailability :
- The acetic acid moiety in all compounds improves water solubility, but the azetidine group’s compact size may balance lipophilicity for blood-brain barrier penetration in CNS-targeted applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
